molecular formula C2H4O2 B073223 acetic acid CAS No. 1563-79-7

acetic acid

Cat. No.: B073223
CAS No.: 1563-79-7
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-VQEHIDDOSA-N
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Description

acetic acid is a stable isotope-labeled compound where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound-1-13C is CH3COOH, and it has a molecular weight of 61.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: acetic acid can be synthesized through several methods. One common method involves the reaction of methylmagnesium iodide with carbon dioxide, followed by hydrolysis to yield this compound-1-13C . Another method includes the reaction of barium carbonate-13C with methyl iodide in the presence of diethyl ether at low temperatures .

Industrial Production Methods: Industrial production of this compound-1-13C typically involves the carbonylation of methanol using carbon monoxide enriched with carbon-13. This process is catalyzed by rhodium or iridium complexes and is conducted under high pressure and temperature conditions .

Chemical Reactions Analysis

Thermal Decomposition

At elevated temperatures (>440°C), acetic acid undergoes decomposition via two primary pathways :

Reaction Pathway Products Formed Conditions
CH3COOHΔ\text{CH}_3\text{COOH}\xrightarrow{\Delta}CH4+CO2\text{CH}_4+\text{CO}_2440–500°C, anaerobic
CH3COOHΔ\text{CH}_3\text{COOH}\xrightarrow{\Delta}H2C=C=O+H2O\text{H}_2\text{C}=\text{C}=\text{O}+\text{H}_2\text{O}440–500°C, controlled atmosphere

Research Insight :

  • Kinetic studies show the methane pathway dominates under industrial pyrolysis conditions, with activation energies of ~84 kJ/mol .
  • Ketene (H₂C=C=O) formation is favored in catalytic environments, particularly on Ni surfaces .

Reactions with Metals

This compound reacts with active metals, producing acetate salts and hydrogen gas :

Metal Reaction Equation Observations
Mg2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2Rapid gas evolution at 25°C
Zn2CH3COOH+ZnZn CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Zn}\rightarrow \text{Zn CH}_3\text{COO }_2+\text{H}_2Moderate reaction rate
Fe2CH3COOH+FeFe CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Fe}\rightarrow \text{Fe CH}_3\text{COO }_2+\text{H}_2Slow corrosion over hours

Catalytic Effects :

  • Pt-Mo bimetallic catalysts enhance reaction rates by 10× compared to pure Pt .
  • Ni(110) surfaces promote acetate intermediate formation at 200–350 K .

Acid-Base Reactions

This compound reacts with bases and carbonates, exhibiting typical carboxylic acid behavior :

With hydroxides :
CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}

With carbonates :
2CH3COOH+Na2CO32CH3COONa+CO2+H2O2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}

Kinetic Data :

  • Second-order rate constants for hydroxide reactions: k=1.2×103L mol1s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1} at 25°C .

Esterification and Carbonylation

Industrial processes leverage this compound’s reactivity in key syntheses:

Monsanto Process (Methanol Carbonylation) :

  • CH3OH+HICH3I+H2O\text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
  • CH3I+CORh catalystCH3COI\text{CH}_3\text{I}+\text{CO}\xrightarrow{\text{Rh catalyst}}\text{CH}_3\text{COI}
  • CH3COI+H2OCH3COOH+HI\text{CH}_3\text{COI}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HI}

Ru-Rh Catalyzed Hydrocarboxylation :

Parameter Optimal Value This compound Yield
Pressure10 MPa89%
CO₂:H₂ Ratio1:1Max efficiency
Temperature200°C76 kJ/mol activation

Surface Reactions on Catalysts

Studies on Ni(110) and Pt-Mo systems reveal complex decomposition pathways :

Catalyst Primary Pathway Key Products Rate (mol/g/s)
Ni(110)Acetate → CO + CHₓ fragmentsCO, CH₄, H₂4.5×1074.5\times 10^{-7}
Pt-MoThis compound → C₂ hydrocarbonsC₂H₆, CH₃CHO4.6×1064.6\times 10^{-6}

DFT Insights :

  • This compound adsorbs more strongly on Mo sites (-150 kJ/mol vs. -92 kJ/mol on Pt) .
  • Restructured Pt-Mo surfaces suppress undesirable C1 products by 65% .

Degradation Kinetics :

  • m-Nitrobenzhydrazide + CH₃COOH : Pseudo-first-order kinetics, k=0.012min1k=0.012\,\text{min}^{-1} at 40°C.
  • OH Radical Reactions : k=7.2×1013cm3molecule1s1k=7.2\times 10^{-13}\,\text{cm}^3\text{molecule}^{-1}\text{s}^{-1} at 298 K .

Pressure Dependence :

Total Pressure (MPa) This compound Yield (%)
242
1089

Scientific Research Applications

Industrial Applications

Chemical Intermediary
Acetic acid serves as a crucial chemical reagent in the production of various compounds. Its largest application is in the synthesis of vinyl acetate monomer (VAM), which is essential for manufacturing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These polymers are widely used in adhesives, paints, coatings, textiles, and films .

Production of Acetic Anhydride
Another significant application is in producing acetic anhydride, which is primarily used as a reagent for synthesizing cellulose acetate. This compound finds applications in textiles, cigarette filters, and photographic film fibers .

Textile Industry
In textile printing, this compound is utilized as a component of printing pastes or as a pre-treatment chemical. It adjusts the pH and enhances dye absorption on fabrics .

Pharmaceutical Applications

This compound is extensively used in the pharmaceutical industry for various purposes:

  • Solvent for Drug Formulation : It acts as a solvent in the formulation of certain medications.
  • Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is involved in chemical reactions such as esterification and acetylation to produce specific drug molecules .

Recent studies have shown that this compound exhibits antimicrobial properties, making it suitable for use as an antiseptic agent. A study demonstrated that a low concentration (3%) was effective against various problematic Gram-negative bacteria, suggesting its potential use in clinical settings .

Food Preservation and Fermentation

This compound plays a vital role in food preservation through its use as a natural preservative. It inhibits the growth of spoilage microorganisms and pathogens. Additionally, it is a key ingredient in vinegar production, which has been utilized for centuries as both a condiment and preservative.

  • Probiotic Fermentation : Certain strains of Lactobacillus plantarum utilize this compound during fermentation processes, enhancing food safety and shelf-life by inhibiting harmful bacteria .

Environmental Applications

This compound has been explored for its potential in environmental management:

  • Enhanced Oil Recovery : In petroleum engineering, this compound is applied to improve oil recovery from carbonate reservoirs by dissolving limestone and enhancing permeability .
  • Wastewater Treatment : It can be used to modify the pH of wastewater and facilitate the removal of heavy metals through precipitation reactions.

Case Study 1: Antimicrobial Efficacy

A study comparing this compound with common antiseptics found that it exhibited superior bactericidal effects against several resistant bacterial strains. This suggests that this compound could be an effective alternative antiseptic in clinical applications .

Case Study 2: Food Safety Enhancement

Research involving Lactobacillus plantarum indicated that using this compound during fermentation improved the safety profile of fermented foods by suppressing pathogenic bacteria while promoting beneficial microbial growth .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
IndustrialProduction of VAM, cellulose acetateVersatile chemical intermediary
PharmaceuticalsSolvent for drug formulationEffective antimicrobial properties
Food PreservationVinegar productionNatural preservative
EnvironmentalOil recovery enhancementImproves permeability in carbonate reservoirs

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which makes it particularly useful for studying reactions and pathways involving the carboxyl group. This specificity allows for more precise tracking and analysis compared to other labeled compounds .

Biological Activity

Acetic acid (chemical formula: C₂H₄O₂), a simple carboxylic acid, is widely recognized for its biological activities, particularly its antimicrobial properties. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, efficacy against pathogens, and applications in clinical and industrial settings.

This compound is a colorless liquid with a pungent smell, commonly found in vinegar. It has a molecular weight of 60.05 g/mol and a boiling point of 117.9 °C. Its properties contribute to its effectiveness as an antimicrobial agent and its utility in various applications.

PropertyValue
Molecular FormulaC₂H₄O₂
Molecular Weight60.05 g/mol
Boiling Point117.9 °C
Density1.051 g/mL

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens, particularly in clinical settings involving wound care.

This compound exerts its antimicrobial effects primarily through the following mechanisms:

  • pH Reduction : By lowering the pH of the environment, this compound creates unfavorable conditions for bacterial growth.
  • Cell Membrane Disruption : It can penetrate bacterial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : this compound has been shown to prevent biofilm formation and eradicate existing biofilms, which are often resistant to conventional antibiotics.

Efficacy Against Specific Pathogens

A study conducted by Cortesia et al. assessed the antibacterial activity of this compound against various strains commonly found in burn wounds. The minimum inhibitory concentration (MIC) was determined to be between 0.16% and 0.31% for planktonic growth, while biofilm prevention required concentrations starting at 0.31%. Notably, mature biofilms were eradicated after three hours of exposure to this compound .

Table 1: Antibacterial Activity of this compound Against Common Pathogens

PathogenMIC (%)Biofilm Eradication Time (hours)
Pseudomonas aeruginosa0.16-0.313
Acinetobacter baumannii0.16-0.313
Staphylococcus aureus0.16-0.313
Enterococcus faecalis0.16-0.313

Case Studies

  • Burn Wound Infections : A clinical study highlighted this compound's effectiveness in treating infections in burn patients, where it demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa.
  • Food Preservation : this compound is also utilized in food preservation due to its ability to inhibit spoilage organisms and pathogens such as E. coli and Salmonella. The application of this compound in food processing helps extend shelf life while ensuring safety .

Safety and Toxicology

Research indicates that this compound is generally safe when used appropriately; however, high concentrations can cause irritation or damage to tissues. Studies have established a no-observed-adverse-effect level (NOAEL) for rats at doses up to 290 mg/kg body weight per day .

Q & A

Basic Research Questions

Q. How can the concentration of acetic acid in aqueous solutions be accurately determined using titration?

Titration with a strong base (e.g., NaOH) and phenolphthalein as an indicator is a standard method. Key steps include:

  • Preparing a 0.1–1.0 M NaOH solution (standardized with potassium hydrogen phthalate).
  • Diluting the this compound sample to avoid overshooting the endpoint.
  • Conducting triplicate trials to minimize human error (e.g., parallax in burette readings).
  • Calculating molarity using Macetic=MNaOH×VNaOHVaceticM_{\text{acetic}} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{acetic}}}. Note: A 13.6% error was observed in one study due to improper equipment calibration and spillage .

Q. What factors influence the pH measurement of this compound solutions?

  • Temperature : Dissociation (KaK_a) increases with temperature (e.g., at 20°C vs. 75°C), altering pH nonlinearly. Portable pH meters require temperature correction to mitigate instrumental errors .
  • Concentration : Dilute solutions (e.g., 1 M) exhibit higher dissociation degrees than concentrated glacial this compound.
  • Ionic strength : Presence of salts (e.g., sodium acetate) shifts equilibrium via the common-ion effect.

Advanced Research Questions

Q. How does temperature affect the dissociation kinetics of this compound, and how can this be modeled experimentally?

A metrological study used a 1 M this compound solution, measuring pH at 20°C, 40°C, 55°C, and 75°C. Key findings:

  • Nonlinear relationship between temperature and KaK_a, modeled using the Arrhenius equation.
  • Statistical analysis (mean, variance) revealed a ±0.05 pH unit error due to sensor nonlinearity. Method: Use a high-precision pH meter with temperature compensation and validate data with second-order statistical moments .

Q. How can experimental design resolve contradictions in this compound’s inhibitory effects on microbial fermentation?

A 323^2 factorial design tested S. cerevisiae 424A under varying this compound concentrations (0–15 g/L) and pH (3.5–5.0):

FactorLevelsResponse Variables
[this compound]0, 7.5, 15 g/LBiomass growth, xylose consumption rate
pH3.5, 4.25, 5.0Ethanol yield, glucose utilization
Results showed this compound >10 g/L and pH <4.0 synergistically reduced ethanol productivity by 40%. Use response surface methodology (RSM) to optimize inhibitory thresholds .

Q. What methodologies optimize this compound’s role in biopolymer extraction (e.g., collagen)?

A randomized design (3 treatments × 6 replicates) tested 0.1 M, 0.15 M, and 0.2 M this compound for collagen yield from fish skin:

  • 0.2 M this compound maximized extraction efficiency (85% yield) but risked protein denaturation.
  • FTIR analysis confirmed preserved triple-helix structure at 0.15 M. Recommendation: Balance concentration with post-extraction purification steps (e.g., dialysis) .

Q. How do reactive distillation systems handle this compound’s vapor-liquid equilibrium (VLE) in multicomponent mixtures?

For quaternary systems (this compound, isopropanol, water, isopropyl acetate):

  • Use NRTL or UNIQUAC models to correlate VLE data.
  • Account for azeotrope formation between water and isopropyl acetate. Validation: Compare simulated vs. experimental tie-line data using Othmer-Tobias correlations .

Q. Contradiction Analysis & Troubleshooting

Q. Why do studies report conflicting this compound dissociation coefficients (KaK_aKa​)?

Discrepancies arise from:

  • Measurement techniques : Conductivity vs. pH-based methods yield ±5% variation.
  • Temperature control : Uncalibrated thermostatic baths introduce ±0.1 pH unit errors.
  • Ionic strength adjustments : Neglecting activity coefficients in concentrated solutions. Solution: Standardize protocols using IUPAC guidelines and report temperature/ionic conditions explicitly .

Q. How to address variability in this compound’s performance as a leaching agent for environmental remediation?

A study comparing AA/HAN (this compound/hydroxylamine hydrochloride) with other leaching agents found:

  • AA/HAN achieved 90% metal recovery at pH 3.0 but required 24-hour agitation.
  • Inconsistent results stemmed from solid-to-liquid ratio (1:10 recommended) and redox potential fluctuations. Fix: Pre-equilibrate solutions and monitor Eh/pH in real-time .

Tables for Key Data

Table 1. Temperature vs. Dissociation of 1 M this compound

Temperature (°C)pHKaK_a (×10⁻⁵)
202.41.76
402.31.85
552.22.10
752.02.48

Table 2. Ethanol Yield Under this compound Stress

[this compound] (g/L)pHEthanol Yield (g/g)
05.00.45
153.50.27

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-79-7, 63459-47-2
Record name Acetic acid C-13
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid-1-13C,d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1563-79-7
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Record name ACETIC ACID C-13
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Synthesis routes and methods I

Procedure details

Ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)propenoate (50.0 g, 227 mmol) was dissolved in acetic acid (312 g), and the reaction system was replaced with nitrogen. Then, 5% Pd/C (4.96 g, as dry weight) was added to the solution and pressurized with hydrogen to 196 to 294 kPa. The mixture was reacted at 50° C. for 1 hr under a pressure of 196 to 294 kPa. The catalyst was filtered, and washed with acetic acid (208 g) to give a solution of the title compound in acetic acid (amount 569 g, apparent yield 100%).
Quantity
50 g
Type
reactant
Reaction Step One
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312 g
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solvent
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0 (± 1) mol
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reactant
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Quantity
4.96 g
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100%

Synthesis routes and methods II

Procedure details

Part C. The 5-aminoisoindoline (700 mg, 4.11 mmol) made above was dissolved in 6 M HCl (4.6 mL) at rt, then cooled to 0° C. A solution of NaNO2 (340 mg, 4.93 mmol) in water (0.8 mL) was added dropwise, maintaining the reaction temperature below 5° C. After 40 min, AcOH (1.4 mL) was added to the mixture, followed by the dropwise addition of SnCl2 (1.79 g, 9.44 mmol) in concentrated HCl (2.7 mL) at 0° C. The mixture was warmed to 10° C. and stirred for 2 h, then a solution of 3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one (1.78 g, 4.31 mmol) in MeOH (16 mL) was added and the reaction mixture was heated at 50° C. for 16 h. Methyl alcohol was removed under vacuum and the solid was collected by filtration to give 1-(2,3-dihydro-1H-isoindol-5-yl)-6-methyl-3-trifluoromethyl-1,4,5,6-tetrahydro-pyrazolo[3,4-c]pyridin-7-one; compound with iodo-benzene as an AcOH salt (2.07 g, 86% yield): 1H NMR (500 MHz, DMSO-d6) δ 9.82 (s, br, 2H), 7.75 (d, 2H), 7.66-7.62 (m, 2H), 7.51 (d, 1H), 7.19 (d, 2H), 4.56 (m, 4H), 4.11 (t, 2H), 3.12 (t, 2H); ESI MS m/z 585 (M+H)+.
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
reactant
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Name
Quantity
0.8 mL
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solvent
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Name
Quantity
1.79 g
Type
reactant
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Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Name
3-hydroxy-1-(4-iodophenyl)-4-(2,2,2-trifluoroacetyl)-5,6-dihydro-1H-pyridin-2-one
Quantity
1.78 g
Type
reactant
Reaction Step Five
Name
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T), is maintained at 250° C while 25.0 grams of 1,4-butanediol diacetate and 50 ml. of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period. The aqueous effluent collected contains tetrahydrofuran, acetic acid, and about 10% of the original diacetate. The mixture is again taken through the tube. The effluent from this second pass contains, as found by quantitative glpc analysis, 0.3 grams of residual butanediol diacetate (1% unconverted), 9.2 grams of tetrahydrofuran (90% yield), and 15.9 grams of acetic acid (93% yield).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Yield
90%
Yield
93%

Synthesis routes and methods IV

Procedure details

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